Oleyl Alcohol

Catalog No.
S759405
CAS No.
143-28-2
M.F
C18H36O
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl Alcohol

CAS Number

143-28-2

Product Name

Oleyl Alcohol

IUPAC Name

(Z)-octadec-9-en-1-ol

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N

solubility

Insol in water; sol in alcohol, ether
Slightly soluble in carbon tetrachloride
Insoluble in water; soluble in non-polar organic solvents
Soluble (in ethanol)

Synonyms

(9Z)-Octadec-9-en-1-ol; (Z)-9-Octadecen-1-ol; (Z)-9-Octadecenol; 9-cis-Octadecenol; 90VR; Adol 320; Adol 330; Adol 80; Adol 85; Adol 85NF; Atalco O; Cachalot O 1; Crodacol O; Dermaffine; HD Eutanol V-PH; HD-Eutanol; HD-Ocenol 90/95; HD-Ocenol 92/96;

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO

The exact mass of the compound Oleyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol, etherslightly soluble in carbon tetrachloridein water, 7.0x10-2 mg/l at 25 °c (est)insoluble in water; soluble in non-polar organic solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of long-chain primary fatty alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Oleyl alcohol (CAS 143-28-2), or cis-9-octadecen-1-ol, is an 18-carbon mono-unsaturated fatty alcohol widely procured as a functional excipient, non-ionic surfactant precursor, and penetration enhancer. Unlike saturated fatty alcohols of similar chain length, the presence of a central cis-double bond introduces a structural kink that prevents tight crystalline packing at room temperature [1]. This molecular architecture renders oleyl alcohol a clear, viscous liquid rather than a solid wax, providing a unique combination of high lipophilicity, ambient processability, and membrane-fluidizing properties critical for advanced pharmaceutical and cosmetic formulations [2].

Procurement Fit

1 Liquid at ambient temperature (cis double bond), suitable for cold-process or fluid-emollient workflows.
2 Available in multiple iodine value grades (45–55 partially hydrogenated, 90–95 high purity) for selection fit.
3 Nonionic surfactant and chemical intermediate with a reactive double bond site beyond the primary hydroxyl group.

Procurement substitution of oleyl alcohol with cheaper, saturated C18 analogs (e.g., stearyl alcohol) or polyunsaturated variants (e.g., linoleyl alcohol) fundamentally alters formulation thermodynamics and stability. Substituting with stearyl alcohol shifts the material from a room-temperature liquid to a solid wax (melting point ~58 °C), immediately precluding cold-process manufacturing and drastically reducing skin permeation enhancement due to the loss of lipid-disrupting capabilities [1]. Conversely, substituting with linoleyl alcohol introduces a second double bond that, while maintaining liquidity, severely compromises oxidative stability, leading to rapid hydroperoxide formation and reduced shelf life [2]. Oleyl alcohol is therefore strictly non-interchangeable when a process requires a stable, liquid-phase C18 lipid that fluidizes biological membranes without rapid degradation.

Substitution Risk

! Saturated C16–C18 alcohols (cetyl/stearyl) are waxy solids requiring heated processing and yield different rheological properties.
! Oleic acid (structurally analogous) contains a carboxylic acid moiety that may disrupt skin barrier integrity and alter permeation kinetics.
! The cis double bond confers reactivity that can shorten oxidative stability; antioxidant stabilization may be required relative to saturated analogs.

Thermal Processability and Cold-Formulation Compatibility

Oleyl alcohol possesses a cis-9 double bond that prevents tight crystalline packing, resulting in a liquid state at room temperature. Compared to the saturated analog stearyl alcohol, which is a solid wax, oleyl alcohol offers a drastically lower melting point, enabling cold-process manufacturing [1].

Evidence DimensionMelting Point / Physical State
Target Compound Data~0 to 5 °C (Liquid at standard conditions)
Comparator Or BaselineStearyl Alcohol (~58 to 60 °C, Solid wax)
Quantified Difference~55 °C reduction in melting point
ConditionsStandard atmospheric pressure, bulk material handling

Eliminates the need for energy-intensive hot-melt processing, enabling the cold formulation of heat-sensitive active pharmaceutical ingredients (APIs).

Barrier Integrity
Head-to-head
TEWL and impedance comparable to control; oleic acid showed significant barrier disruption.
Supports barrier-sparing permeation enhancement context.
Ex vivo human skin; 24 h application.

Stratum Corneum Penetration Enhancement

In transdermal formulation development, the structural 'kink' of oleyl alcohol disrupts the highly ordered intercellular lipid lamellae of the stratum corneum. This provides a significant permeation enhancement effect that linear, saturated comparators like stearyl alcohol cannot achieve, as they tend to reinforce rigid lipid packing [1].

Evidence DimensionSkin Permeation Flux (Transdermal Delivery)
Target Compound DataHigh flux enhancement (cis-double bond disrupts highly ordered intercellular lipids)
Comparator Or BaselineStearyl Alcohol (linear structure promotes rigid lipid packing, offering minimal enhancement)
Quantified DifferenceSignificant order-of-magnitude increases in transdermal flux for lipophilic drugs compared to saturated baselines
ConditionsEx vivo skin permeation assays / topical gel formulations

Critical for formulators procuring excipients for transdermal patches or topical gels where maximizing active API delivery is a strict performance requirement.

Physical Form
Method context
Liquid at room temp (mp 13–19°C) vs. stearyl (58°C) and cetyl (49°C) alcohols.
Enables cold-processing workflows and fluid emollience.
Technical grade range reported.

Oxidative Stability vs. Polyunsaturated Fluid Alcohols

While unsaturation provides liquidity, polyunsaturated fatty alcohols like linoleyl alcohol suffer from rapid oxypolymerization. Oleyl alcohol, being mono-unsaturated, maintains a lower iodine value, striking an optimal balance between ambient fluidity and long-term oxidative stability during bulk storage [1].

Evidence DimensionIodine Value (Measure of Unsaturation/Oxidation Risk)
Target Compound Data85–95 (Mono-unsaturated)
Comparator Or BaselineLinoleyl Alcohol (110–135, Di-unsaturated)
Quantified Difference~25-30% lower Iodine Value, correlating with significantly delayed oxypolymerization and rancidity
ConditionsLong-term bulk storage and ambient air exposure

Provides the necessary formulation fluidity of an unsaturated lipid without the rapid degradation and short shelf-life associated with polyunsaturated alternatives.

Oxidative Stability
Data to verify
Faster acidity increase and gel-like solid formation vs. stearyl alcohol under accelerated conditions.
High-temperature applications may require antioxidant stabilization.
Thin films on steel at 90°C.

Vesicle Membrane Fluidity in Lipid Nanocarriers

When synthesizing vesicular nanocarriers such as niosomes, substituting rigid saturated alcohols (cetyl or stearyl alcohol) with oleyl alcohol significantly increases the elasticity of the vesicle membrane. This fluidizing effect is critical for creating deformable vesicles (transethosomes) capable of squeezing through narrow epidermal pathways [1].

Evidence DimensionVesicle Deformability Index
Target Compound DataForms highly elastic, deformable vesicles (transethosomes/niosomes)
Comparator Or BaselineCetyl/Stearyl alcohol (forms rigid, conventional vesicles with low elasticity)
Quantified DifferenceSubstantially higher deformability index and deeper epidermal deposition
ConditionsMicrofluidic or thin-film hydration synthesis of vesicular drug delivery systems

Essential for advanced nanocarrier procurement where deep tissue penetration via vesicle deformation is a primary therapeutic mechanism.

Tribology
Cross-study
Ultra-low friction coefficient (COF < 0.001) on ta-C coatings; >220× reduction vs. non-functionalized hydrocarbon.
Supports use as boundary lubricant for DLC-coated components.
Sliding speed 0.01 mm/s, ambient temp.
Permeation Enhancement
Head-to-head
2.8× cumulative drug permeation vs. control; equivalent 24 h flux to oleic acid but with higher dermal retention.
May support sustained release and localized drug deposition endpoints.
Ex vivo human skin; DIC-DEA at 0.75% w/w.

Cold-Processed Topical Pharmaceuticals

Selected over stearyl alcohol in emulsions and gels where heat-sensitive APIs degrade at the ~60 °C melting point required for saturated lipid processing. Oleyl alcohol's liquid state enables ambient-temperature formulation while simultaneously acting as a potent penetration enhancer [1].

Deformable Niosome and Transethosome Synthesis

Procured as a membrane fluidizer in vesicular drug delivery systems to increase the elasticity index, allowing nanocarriers to squeeze through stratum corneum pores more effectively than rigid cetyl/stearyl-based vesicles [1].

High-Stability Liquid Surfactant Precursor

Utilized in the synthesis of oleyl ethoxylates (e.g., Oleth-20) where the precursor must remain pumpable at room temperature while resisting the rapid oxidative cross-linking and rancidity typical of polyunsaturated analogs like linoleyl alcohol [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Barrier-Sparing Transdermal Delivery
Barrier compatibility, permeation enhancement ratio
TEWL and impedance testing in a receptor model
Cold-Process Emulsions
Melting point, iodine value grade
Viscosity, sensory properties, and phase stability
DLC-Coated Surface Lubrication
Friction coefficient, wear rate
Reciprocating tribo-testing on DLC substrates
Localized Dermal Drug Deposition
Tissue partition coefficient, dermal retention
Ex vivo skin permeation by tape-stripping or biopsy

Physical Description

Liquid; Liquid, Other Solid
Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline]
Liquid
Colourless to light yellow liquid; Fatty aroma with animal undertones

Color/Form

Oily liquid, usually pale yellow
Clear, viscous liquid at room temperature

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

268.276615768 Da

Monoisotopic Mass

268.276615768 Da

Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C)
BP: 205 to 210 °C at 15 mm Hg
207.00 °C. @ 13.00 mm Hg

Heavy Atom Count

19

Density

0.8489 at 20 °C/4 °C
0.842-0.854 (20°)

LogP

log Kow = 7.50 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

13-19 °C
Melting point: 6-7 °C
6.5 °C

UNII

172F2WN8DV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 952 of 997 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.

Vapor Pressure

0.000093 [mmHg]
VP: 13 mm Hg at 207 °C
VP: 8 mm Hg at 195 °C
VP: 760 mm Hg at 333-335 °C

Impurities

Linoleyl, myristyl and cetyl alcohols.

Other CAS

143-28-2
26446-12-8

Absorption Distribution and Excretion

Long-chain alcohols have been detected in lipid extracts of bovine and porcine brain and heart muscle at levels of approximately 0.002% (w/w) of the total lipids. Hexadecanol, octadecanol, octadecenol and, in the bovine tissues, docosanol were identified as major constituents.
Long chain alcohols were detected in developing rat brain at highest level of 0.0109% of the total lipids at the age of 10 days and decreased to 0.0036% at the age of 40 days. They consisted mainly of hexadecanol, octadecanol, octadecenol, eicosanol, docosanol, and tetracosanol.
A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, and incorporation of radioactivity into brain lipids was determined after 3, 12, and 24 hr. Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides. Even after the disappearance of the 18:1 alcohol from the substrate mixture (12 hr), the 22:0 alcohol was not used to any measurable extent for alkyl and alk-1-enylglycerol formation.
The distribution of radioactivity from intravenously administered cis-9[1-14C]octadecenol into various tissues of the rat was studied as a function of time. The pattern of incorporation of radioactivity into alkyl, alk-1-enyl and acyl moieties of the lipids in heart, lungs, liver, intestine, kidney, brain and plasma revealed that oxidation of the long-chain alcohol and esterification of the resulting fatty acid to a wide variety of lipids are by far the most predominant reactions. Acylation of the long-chain alcohol is observed especially in liver, which appears to be the major site of biosynthesis of wax esters. Alkylation of the long-chain alcohol to alkoxylipids occurs in most tissues, most predominantly in the heart.

Metabolism Metabolites

cis-9-Octadecenyl alcohol (oleyl alcohol), orally administered, increased the relative concentration of 18:1 alkyl and alk-1-enyl moieties in alkoxylipids of the small intestine of rats.
A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides.
cis-9-[1-(14)C]Octadecenol, cis,cis-9,12-[1-(14)C]octadecadienol, and cis,cis,cis-9,12,15-[1-(14)C]octadecatrienol were administered intracerebrally to 18-day-old rats. Incorporation of radioactivity into the constituent alkyl, alk-1-enyl, and acyl moieties of the ethanolamine phosphatides of brain was determined after 3, 6, 24, and 48 hr. Incorporation of radioactivity from each precursor proceeded at approximately the same rate leading to mono-, di-, and triunsaturated alkyl and alk-1-enyl glycerols. In addition, the labeled alcohols were found to be oxidized to the corresponding fatty acids which were incorporated into acyl groups; radioactivity derived from di- and triunsaturated alcohols was found mainly in acyl moieties produced through chain elongation and desaturation reactions of di- and triunsaturated fatty acids.

Wikipedia

Oleyl_alcohol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Opacifying; Emollient; Emulsifying; Viscosity controlling

Methods of Manufacturing

From butyl oleate by a Boweault-Blanc reduction with sodium and butyl alcohol; or from triolein by hydrogenation in the presence of zinc chromate. Purification by fractional crystallization at -40 °C from acetone, followed by distillation.
Prepared by catalytic hydrogenation under pressure of the methyl esters of unsaturated fatty acids; mixed catalysts containing zinc are employed, and the reaction conditions correspond to those for the production of saturated fatty alcohols.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Other (requires additional information)
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Machinery Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
9-Octadecen-1-ol, (9Z)-: ACTIVE
Reported cosmetic categories: eye shadows; mascara; hair dyes and colors; blushers; lipstick
Reported product categories: ... Hair conditioners; hair straighteners ... moisturizing preparations; makeup preparations (not eye), misc.; body and hand preparations (excluding shaving preparations); skin care preparations, misc.; tonics, dressings, and other hair grooming aids ... eyeliners; foundations; bath soaps and detergents ... hair bleaches; hair sprays (aerosol fixatives); paste masks (mud packs); personal cleanliness products, misc.; suntan gels, creams, and liquids; suntan preparations, misc.

Analytic Laboratory Methods

Nanogram quantitation of nonpolar lipid classes in environmental samples by high performance thin layer chromatography.

Interactions

Hydrophilic and lipophilic formulations of naproxen were prepared, and the influence of the excipients in the formulations on the ulcerogenic potential of naproxen was investigated in rats. Doses of naproxen suspensions ranging from 3.125-100 mg/kg were administered to fasted rats and excised stomachs were examined macroscopically for the incidence and severity of lesions. Results were expressed as the 50% ulceration dose. Results of the study showed that a lipophilic formulation containing oleyl alcohol provided the greatest gastric protection.
Long-chain fatty acids are important nutrients, but obesity is the most common nutritional disorder in humans. In this study /the authors/ investigated the effect of oleyl alcohol on the intestinal long-chain fatty acid absorption in rats. ...[14C]Oleic acid and oleyl alcohol /was administered/ as lipid emulsion intraduodenally in unanesthetized lymph-cannulated rats and measured the lymphatic output of oleic acid. ... Lipid emulsion /was then administered/ with a stomach tube and ... the luminal and mucosal oleic acid residues /were measured/. Furthermore, rats were fed oleyl alcohol as a dietary component for 20 days, and fecal lipid and the weight of adipose tissues were measured. In lymph-cannulated rats, triglyceride and [14C]oleic acid output in the lymph were significantly lower in the presence of oleyl alcohol when compared with the absence of oleyl alcohol in a dose-dependent manner. The radioactivity remaining in the intestinal lumen was more strongly detected in rats that had been orally administered oleyl alcohol than in the controls. The feces of rats fed an oleyl-alcohol-added diet contained much higher amounts of lipids, and the weights of their adipose tissues were significantly lower than in the control group. These results suggest that oleyl alcohol inhibits the rat gastrointestinal absorption of long-chain fatty acids in vivo.
Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

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